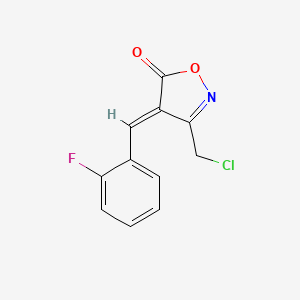
(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a fluorobenzylidene moiety, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Addition of the Fluorobenzylidene Moiety: This step involves the condensation of the isoxazole intermediate with a fluorobenzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted isoxazole derivatives.
科学研究应用
Chemistry
In chemistry, (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the isoxazole ring or the substituents could enhance its efficacy and selectivity as a pharmaceutical agent.
Industry
Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用机制
The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
(4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Similar structure but lacks the fluorine atom.
(4E)-3-(Chloromethyl)-4-(2-chlorobenzylidene)-isoxazol-5(4H)-one: Contains a chlorine atom instead of fluorine.
(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzylidene moiety in (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C11H7ClFNO2 |
|---|---|
分子量 |
239.63 g/mol |
IUPAC 名称 |
(4E)-3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5+ |
InChI 键 |
PRZYGTZIZOEBFS-VMPITWQZSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=NOC2=O)CCl)F |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


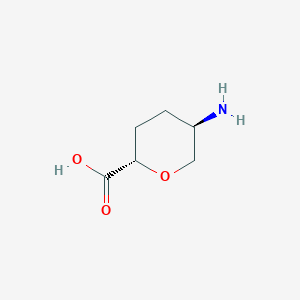
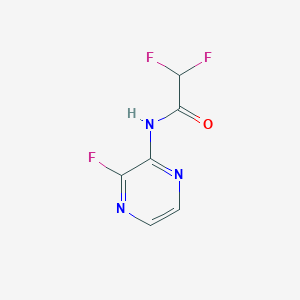
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
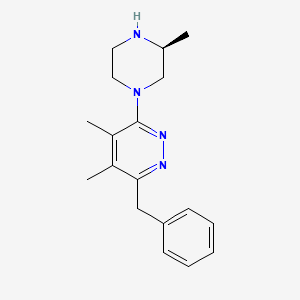
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
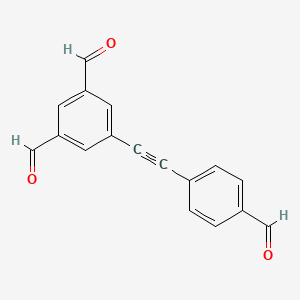
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
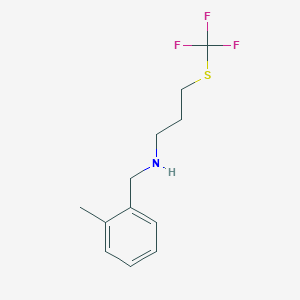
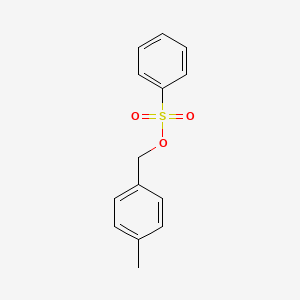


![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)
